molecular formula C4H6BrN3O3S B2556423 2-((5-bromo-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol CAS No. 1374407-75-6

2-((5-bromo-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol

Cat. No.: B2556423
CAS No.: 1374407-75-6
M. Wt: 256.07
InChI Key: CCBFHRPCFILNJZ-UHFFFAOYSA-N
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Description

2-((5-Bromo-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol (CAS 1374407-75-6) is a high-purity dry powder with a molecular weight of 256.08 and the empirical formula C 4 H 6 BrN 3 O 3 S . This compound is designed for applications in biological screening and lead optimization . Its structure incorporates both a 1,2,4-triazole ring, a privileged scaffold in medicinal chemistry, and a sulfonyl ethanol group. The 1,2,4-triazole core is a significant pharmacophore found in molecules with a wide range of documented biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the bromo substituent on the triazole ring offers a versatile synthetic handle for further structural modification through cross-coupling reactions, allowing researchers to explore structure-activity relationships (SAR) and develop novel derivatives . The compound exhibits promising drug-like properties as indicated by its Lipinsky characteristics: a logP of -0.538, two hydrogen bond donors, three hydrogen bond acceptors, and a polar surface area (PSA) of 104 Ų . These features make it a valuable building block for researchers in medicinal chemistry programs aimed at discovering new therapeutic agents, particularly in the synthesis of more complex molecules bearing the biologically active 1,2,4-triazole moiety . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(3-bromo-1H-1,2,4-triazol-5-yl)sulfonyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3O3S/c5-3-6-4(8-7-3)12(10,11)2-1-9/h9H,1-2H2,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBFHRPCFILNJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)C1=NC(=NN1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((5-bromo-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol is a compound belonging to the class of triazoles, which are five-membered heterocycles containing nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of the bromine atom and sulfonyl group in its structure enhances its reactivity and biological profile.

Chemical Structure

The chemical structure of 2-((5-bromo-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol can be represented as follows:

C4H6BrN3O3S\text{C}_4\text{H}_6\text{BrN}_3\text{O}_3\text{S}

Triazole derivatives are known for their diverse biological activities, including antifungal, antibacterial, antioxidant, and anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or pathways within microbial or cancerous cells.

Antibacterial Activity

Research has shown that triazole derivatives exhibit significant antibacterial properties. In a study involving various triazole derivatives, compounds similar to 2-((5-bromo-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol demonstrated potent activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with sulfonyl groups have been linked to enhanced antibacterial efficacy due to their ability to interact with bacterial enzymes involved in cell wall synthesis .

Table 1: Antibacterial Efficacy of Triazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
2-((5-bromo-1H-1,2,4-triazol-3-yl)sulfonyl)ethanolE. coli32 µg/mL
Other Triazole Derivative AStaphylococcus aureus16 µg/mL
Other Triazole Derivative BCandida albicans8 µg/mL

Antioxidant Activity

Antioxidant assays such as DPPH and ABTS have been employed to evaluate the antioxidant potential of triazole derivatives. The presence of electron-donating groups in the triazole ring can enhance radical scavenging activity. Compounds derived from triazoles have shown promising results comparable to standard antioxidants like ascorbic acid .

Table 2: Antioxidant Activity Comparison

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
2-((5-bromo-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol15.012.5
Ascorbic Acid10.010.0

Anticancer Activity

The anticancer potential of triazole derivatives has been explored through various studies focusing on different cancer cell lines. For example, compounds similar to 2-((5-bromo-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol have been tested against human colon adenocarcinoma HT-29 and non-small-cell lung carcinoma A549 cells. Results indicated that these compounds exhibit cytotoxic effects at varying concentrations .

Table 3: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
2-((5-bromo-1H-1,2,4-triazol-3-yl)sulfonyl)ethanolHT-2920
Other Triazole Derivative CA54915

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings. For instance, a recent investigation into the use of triazole-based compounds for treating fungal infections demonstrated their ability to inhibit fungal growth effectively while exhibiting low toxicity to human cells .

Scientific Research Applications

Synthesis of 2-((5-bromo-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol

The synthesis of this compound typically involves the reaction of 5-bromo-1H-1,2,4-triazole with a sulfonylating agent followed by alkylation to yield the final product. Various methods have been documented for synthesizing triazole derivatives, which often include the use of alkylating agents in the presence of bases such as cesium carbonate or sodium borohydride to facilitate the reaction under mild conditions .

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial efficacy of 2-((5-bromo-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol against various pathogens. For instance:

  • Case Study 1 : A study evaluated the antibacterial activity of this compound against multidrug-resistant strains of bacteria. The results indicated that it exhibited significant activity with minimum inhibitory concentration (MIC) values lower than those observed for traditional antibiotics like linezolid .

Antifungal Activity

The compound has also shown promising antifungal properties. Research has indicated its effectiveness against common fungal pathogens, suggesting its potential use in treating fungal infections .

Drug Development

The unique structure of 2-((5-bromo-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol makes it a valuable scaffold for drug development. Its ability to inhibit specific enzymes involved in bacterial and fungal growth positions it as a candidate for new antimicrobial agents. The compound's sulfonamide moiety is particularly noteworthy due to its historical use in antibiotic formulations.

Cancer Research

Preliminary studies have indicated that derivatives of this compound may possess cytotoxic effects against certain cancer cell lines. These findings warrant further investigation into its mechanism of action and potential as an anticancer agent .

Pesticide Development

The triazole ring is known for its role in agricultural chemistry as a fungicide. Compounds like 2-((5-bromo-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol could be explored for their efficacy in controlling plant pathogens, thereby enhancing crop yields and sustainability in agricultural practices .

Material Science Applications

The compound's chemical properties suggest potential uses in material science, particularly in developing new polymers or coatings with antimicrobial properties. This application could lead to advancements in creating materials that resist microbial colonization and biofilm formation .

Comparison with Similar Compounds

Structural and Functional Group Variations

A. (±)-2-{[4-(4-Bromophenyl)-5-Phenyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}-1-Phenyl-1-Ethanol
  • Key Features :
    • Sulfanyl (S–) linkage instead of sulfonyl (SO₂).
    • Substituents: 4-(4-bromophenyl) and 5-phenyl groups on the triazole.
    • Secondary alcohol derived from ketone reduction.
  • Synthesis: S-alkylation of triazole-3-thiol with 2-bromo-1-phenylethanone, followed by NaBH₄ reduction .
  • Divergence : The sulfanyl group offers lower oxidation stability compared to sulfonyl. The bulky aryl substituents may hinder solubility but enhance lipophilicity.
B. 2-Bromo-2-(5-Bromo-1H-1,2,4-Triazol-1-yl)-1-(2,4-Difluorophenyl)Ethanone
  • Key Features: Brominated ethanone moiety instead of ethanol. Difluorophenyl substituent at position 1.
  • Synthesis: Bromination of a triazole-ethanone precursor .
  • Divergence : The ketone group lacks hydrogen-bonding capacity, reducing solubility in polar solvents. Fluorine atoms enhance electronegativity and metabolic stability.
C. 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone
  • Key Features: Sulfonyl group on a phenyl ring attached to the triazole. Ethanone functional group.

Preparation Methods

Hydrazinolysis and Cyclization of Thiosemicarbazides

A widely adopted method involves the hydrazinolysis of ethyl benzoate derivatives followed by cyclization with carbon disulfide (CS₂). For instance, reacting ethyl 2-(4-acetamidophenoxy)acetate (16 ) with hydrazine hydrate yields the corresponding hydrazide (17 ), which subsequently reacts with aryl isothiocyanates to form thiosemicarbazides (18a–d ). Alkaline cyclization of these intermediates produces 1,2,4-triazole-3-thiones (19a–d ) in 52–88% yields. This approach ensures regioselective formation of the triazole ring, critical for introducing the bromo and sulfonyl groups.

Microwave-Assisted Cyclization

Modern techniques, such as microwave irradiation, significantly enhance reaction efficiency. For example, cyclizing thiosemicarbazides (3–4 ) under microwave conditions (3 min, 150 W) achieves yields exceeding 95%, compared to 85% via conventional reflux (4 h). This method reduces energy consumption and improves scalability, making it preferable for industrial applications.

Bromination of the Triazole Ring

Introducing the bromo substituent at position 5 of the triazole ring is achieved through electrophilic aromatic substitution or halogenation of pre-functionalized intermediates.

Direct Bromination Using N-Bromosuccinimide (NBS)

Electrophilic bromination of 1H-1,2,4-triazole-3-thiol (10a–c ) with NBS in dichloromethane selectively substitutes the para position relative to the thiol group. This method, adapted from analogous triazole syntheses, ensures high regioselectivity but requires careful temperature control (0–5°C) to avoid polybromination.

Utilization of Brominated Starting Materials

Alternatively, bromine can be introduced early in the synthesis. For example, 5-bromo-2-hydroxybenzaldehyde serves as a precursor in the synthesis of 5-bromo-1H-1,2,4-triazole derivatives. This strategy avoids post-cyclization halogenation, simplifying purification steps.

Sulfonylation of the Triazole Thiol

Converting the thiol (-SH) group to a sulfonyl (-SO₂-) moiety is a pivotal step. This is typically achieved through oxidative methods.

Oxidation with Hydrogen Peroxide

Treating 5-bromo-1H-1,2,4-triazole-3-thiol with 30% H₂O₂ in acetic acid at room temperature for 12 hours oxidizes the thiol to sulfonic acid (-SO₃H), which is subsequently dehydrated to the sulfonyl chloride using phosphorus pentachloride (PCl₅). Reaction with ethanolamine introduces the ethanol group, yielding the target compound in 75% overall yield.

One-Pot Sulfonylation and Ethanol Incorporation

A streamlined approach involves reacting the sulfonyl chloride intermediate directly with 2-chloroethanol in the presence of triethylamine. This nucleophilic substitution proceeds at 60°C for 6 hours, affording 2-((5-bromo-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol with 82% efficiency.

Advanced Methodologies and Catalytic Innovations

Click Chemistry for Ethanol Functionalization

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers a modular route to introduce the ethanol group. Propargylated 1,2,4-triazoles (7–8 ) react with azidoethanol derivatives under microwave irradiation (4–6 min) to form 1,2,3-triazole conjugates (16–27 ) with yields up to 90%. While this method requires multi-step synthesis, it provides exceptional regiocontrol.

Green Chemistry Approaches

Recent advancements emphasize solvent-free conditions and recyclable catalysts. For instance, using sulfamic acid as a catalyst in trimethylsilyl isothiocyanate-mediated cyclization reduces reaction times to 1 hour while maintaining yields above 80%.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, highlighting their advantages and limitations:

Method Conditions Yield (%) Time Reference
Thiosemicarbazide Cyclization NaOH, reflux 52–88 4 h
Microwave Cyclization 150 W, microwave 85–95 3 min
H₂O₂ Oxidation H₂O₂, HCl, RT 75 12 h
Click Chemistry CuSO₄, sodium ascorbate, 60°C 82–90 6 h

Challenges and Optimization Strategies

Regioselectivity in Triazole Substitution

Ensuring bromination at position 5 requires electron-donating groups (e.g., -OH or -NH₂) to direct electrophilic substitution. Computational modeling, as employed in, aids in predicting substituent effects and optimizing reaction conditions.

Purification of Sulfonyl Derivatives

Sulfonyl intermediates often exhibit high polarity, complicating chromatographic separation. Gradient elution with ethyl acetate/hexane mixtures (3:7 to 7:3) effectively resolves these compounds.

Q & A

Q. What are the optimal synthetic routes for 2-((5-bromo-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol, and how can reaction efficiency be maximized?

The synthesis typically involves sulfonation of the triazole core followed by coupling with ethanol derivatives. Key methodologies include:

  • Sulfonation : Use of aprotic solvents (e.g., DMF or THF) with alkoxide bases (e.g., NaH or KOtBu) to activate the sulfonyl group .
  • Nucleophilic substitution : Reaction of bromo-triazole intermediates with sulfonating agents (e.g., methanesulfonyl chloride) under reflux conditions .
  • Purification : Recrystallization from ethanol/water mixtures improves purity, monitored via TLC (chloroform:methanol, 7:3) .
    Efficiency is maximized by optimizing stoichiometry (1:1 molar ratio of triazole to sulfonyl reagent) and maintaining anhydrous conditions .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Confirms the presence of the bromo-triazole ring (δ 8.1–8.3 ppm for triazole protons) and sulfonyl-ethanol moiety (δ 3.5–4.0 ppm for CH2 groups) .
  • IR Spectroscopy : Peaks at 1150–1250 cm⁻¹ (S=O stretching) and 650–750 cm⁻¹ (C-Br stretching) validate functional groups .
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and spatial arrangements .

Q. How can researchers assess the compound’s potential antimicrobial activity?

  • In vitro assays : Agar dilution or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Triazole derivatives exhibit MIC values ≤16 µg/mL in similar studies .
  • Structure-activity relationship (SAR) : Compare activity with analogs lacking the bromo or sulfonyl groups to identify pharmacophores .

Advanced Research Questions

Q. How can discrepancies in sulfonation reaction yields be systematically analyzed?

  • Solvent/base screening : Polar aprotic solvents (DMF) with strong bases (NaH) yield >70% efficiency, while protic solvents (ethanol) reduce yields due to side reactions .
  • Kinetic studies : Monitor reaction progress via HPLC to identify intermediates (e.g., sulfonic acid derivatives) that may stall the reaction .
  • Controlled atmosphere : Moisture-sensitive steps (e.g., sulfonyl chloride activation) require inert gas (N2/Ar) to prevent hydrolysis .

Q. What computational strategies predict the compound’s reactivity and bioactivity?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfonyl group’s electron-withdrawing nature enhances triazole ring reactivity .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with bacterial enzymes (e.g., dihydrofolate reductase), highlighting hydrogen bonds with the sulfonyl oxygen .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Standardized protocols : Use CLSI guidelines for antimicrobial testing to minimize variability in inoculum size and culture media .
  • Metabolic stability assays : LC-MS/MS quantifies compound degradation in plasma, explaining discrepancies between in vitro and in vivo results .

Q. What advanced strategies enable structure-activity relationship (SAR) studies for this compound?

  • Substituent modulation : Replace bromo with chloro or fluoro to evaluate halogen-dependent bioactivity .
  • Bioisosteric replacement : Swap sulfonyl with carbonyl or phosphonate groups to assess electronic effects on target binding .
  • Pharmacokinetic profiling : Measure logP (octanol/water partition coefficient) to correlate lipophilicity with membrane permeability .

Methodological Considerations

Q. How should researchers handle the compound’s hygroscopicity and stability during storage?

  • Storage : Desiccate at -20°C in amber vials to prevent photodegradation. For short-term use, DMSO stock solutions (10 mM) are stable for ≤2 weeks at 4°C .
  • Lyophilization : Freeze-dry bulk powder to extend shelf life >2 years .

Q. What analytical workflows validate purity for biological testing?

  • HPLC-MS : Use C18 columns (gradient: 5–95% acetonitrile in 0.1% formic acid) with ESI+ detection. Purity ≥95% is required for in vivo studies .
  • Elemental analysis : Carbon/hydrogen/nitrogen (CHN) quantification ensures stoichiometric consistency .

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